molecular formula C23H26N4O2S2 B2879592 N-butyl-4-{2-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide CAS No. 1207017-69-3

N-butyl-4-{2-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide

Cat. No.: B2879592
CAS No.: 1207017-69-3
M. Wt: 454.61
InChI Key: SGJYHKHGNIVLNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-4-{2-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide is a synthetic benzamide derivative featuring a 1H-imidazole core substituted with a sulfanyl-linked carbamoyl group and a 3-(methylsulfanyl)phenyl moiety. The compound’s structure combines aromatic, heterocyclic, and sulfur-containing functional groups, which are often associated with bioactivity in medicinal chemistry. The inclusion of a methylsulfanyl group may enhance lipophilicity and influence binding to hydrophobic pockets in biological targets .

Properties

IUPAC Name

N-butyl-4-[2-[2-(3-methylsulfanylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S2/c1-3-4-12-24-22(29)17-8-10-19(11-9-17)27-14-13-25-23(27)31-16-21(28)26-18-6-5-7-20(15-18)30-2/h5-11,13-15H,3-4,12,16H2,1-2H3,(H,24,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJYHKHGNIVLNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-{2-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the benzamide and methylsulfanyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods such as recrystallization, chromatography, and distillation are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-{2-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide moiety can be reduced to form corresponding amines.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the benzamide moiety can produce primary or secondary amines.

Scientific Research Applications

N-butyl-4-{2-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-butyl-4-{2-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Key Differences :

  • The carbamoylmethyl sulfanyl linker introduces conformational flexibility compared to rigid sulfonamide or halogen substituents in analogs.

Binding Affinity Predictions

Using Glide XP docking (), analogs with hydrophobic enclosures (e.g., methylsulfanyl, butyl chains) show improved binding to targets like cytochrome P450 or kinase domains. The target compound’s sulfanyl and methylsulfanyl groups may form hydrophobic interactions with residues in enzyme active sites, while the imidazole nitrogen could participate in hydrogen bonding .

Biological Activity

N-butyl-4-{2-[({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide is a complex organic compound with significant potential in pharmaceutical applications. It belongs to the class of benzamides and imidazole derivatives, which are often explored for their biological activities, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H28N4O2S2, with a molecular weight of 468.64 g/mol. The structure includes several functional groups that are crucial for its biological activity:

Functional Group Description
BenzamideCore structure that may interact with biological targets
Imidazole RingFacilitates binding through hydrogen bonding and pi-stacking interactions
Methylsulfanyl GroupPotentially enhances lipophilicity and bioactivity

Antitumor Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds containing imidazole or thiazole moieties have shown promising results in inhibiting tumor growth. In particular, studies have highlighted the effectiveness of imidazole derivatives in targeting specific kinases involved in cancer proliferation .

The mechanisms by which this compound may exert its biological effects include:

  • Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit enzymes such as RET kinase, which is implicated in various cancers .
  • Cellular Uptake : The imidazole ring may enhance cellular permeability, allowing for increased uptake and bioavailability within target cells.

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics (effects of the drug on the body) and pharmacokinetics (effects of the body on the drug) is essential for evaluating the therapeutic potential of this compound. Preliminary studies suggest that:

  • Binding Affinity : The compound's structure may allow it to bind effectively to biological macromolecules, influencing its therapeutic efficacy.
  • Metabolism : Investigations into its metabolic pathways are necessary to assess how it is processed within biological systems, which can affect dosing and efficacy .

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds:

  • Antitumor Efficacy : A study evaluated a series of benzamide derivatives, some of which demonstrated IC50 values indicative of significant antitumor activity against various cancer cell lines. Compounds with structural similarities to this compound showed promising results in inhibiting cancer cell proliferation .
  • Mechanistic Insights : Research on similar imidazole-based compounds revealed their ability to induce apoptosis in cancer cells through mitochondrial pathways. This suggests that this compound could potentially exhibit similar mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.